4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Description
4-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring a trifluoroethylamine substituent. Its molecular formula is C₈H₇ClF₄N, with substituents at the 4-chloro, 2-fluoro, and N-(2,2,2-trifluoroethyl) positions.
Properties
Molecular Formula |
C8H6ClF4N |
|---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6ClF4N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
MOAKVUZFWQQFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves:
- Introduction of chloro and fluoro substituents on the aromatic ring, often via halogenation or halogen exchange reactions.
- Formation of the N-(2,2,2-trifluoroethyl) substituent through alkylation or reductive amination.
- Utilization of diazotization and Sandmeyer-type reactions for selective halogen substitution.
- Careful control of reaction temperature and stoichiometry to ensure regioselectivity and high yield.
Preparation of 4-chloro-2-fluorinated aromatic intermediates
A key precursor is 4-chloro-2-fluorotoluene or related intermediates, which are synthesized via diazotization and halogenation steps:
- Salification and diazotization : Starting from 5-chloro-2-methylaniline, the amine is converted into a diazonium salt by reaction with sodium nitrite under acidic conditions (often using anhydrous hydrofluoric acid) at low temperatures (5–7°C for salification; −3 to 0°C for diazotization).
- Thermolysis : The diazonium salt undergoes thermal decomposition at controlled temperatures (0–40°C), substituting the diazonium group with fluorine, yielding 4-chloro-2-fluorotoluene with high purity and yield.
This method is characterized by few steps, high yield, and high purity of the halogenated aromatic intermediate.
Introduction of the N-(2,2,2-trifluoroethyl) group
The N-substitution with 2,2,2-trifluoroethyl is generally achieved by:
- Reductive amination of 4-chloro-2-fluoroaniline with 2,2,2-trifluoroacetaldehyde or its equivalents in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Alternatively, alkylation of 4-chloro-2-fluoroaniline with 2,2,2-trifluoroethyl halides under basic conditions can be employed to install the trifluoroethyl substituent on the nitrogen.
These methods provide selective N-alkylation with trifluoroethyl groups, preserving the aromatic halogen substituents.
Alternative routes involving trifluoroacetyl derivatives
Some patents describe the preparation of related trifluoroacetyl aniline derivatives as intermediates:
- Reaction of parachloroaniline with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.
- Subsequent reaction with trifluoroacetic acid ethyl ester under butyl lithium catalysis to introduce trifluoroacetyl groups.
- Hydrolysis and acid treatment yield 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate, which can be further converted to the target trifluoroethyl aniline by reduction or substitution.
This multi-step approach allows precise control over fluorinated substituent placement.
Detailed Reaction Conditions and Yields
Research Findings and Analysis
- The diazotization and thermolysis approach for aromatic fluorination is well-established, providing high regioselectivity for 2-fluoro substitution and 4-chloro substitution on the aniline ring.
- N-alkylation with trifluoroethyl groups is efficient under reductive amination conditions, preserving aromatic halogen substituents and avoiding side reactions.
- The trifluoroacetyl intermediate route allows for the introduction of trifluoroalkyl groups via organolithium chemistry but requires careful control of moisture and temperature.
- Purification typically involves washing, neutralization, and vacuum distillation to achieve high purity, as demonstrated in patent protocols.
- The overall synthetic route balances yield, purity, and scalability for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the aromatic amine group or halogenated positions under controlled conditions:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Acidic, 60-80°C | Nitro derivatives (e.g., 4-chloro-2-fluoro-5-nitro-N-(2,2,2-trifluoroethyl)aniline) | 70-85% | |
| H₂O₂/Fe³⁺ | Neutral pH, RT | Nitroso intermediates | 50-65% | |
| O₂/Cu catalyst | Reflux in ethanol | Oxidative coupling products | 45-60% |
Electron-withdrawing -CF₃ and halogens reduce the amine's nucleophilicity, favoring meta-directed oxidation.
Reduction Reactions
Reductive transformations target nitro groups (if present) or dehalogenation:
| Reducing Agent | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C (1 atm) | Ethanol, 25°C | 4-Amino-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | Selective nitro reduction | |
| LiAlH₄ | Anhydrous THF, 0°C | Dechlorinated amine derivatives | Competes with CF₃ group stability |
The trifluoroethyl group remains intact under mild hydrogenation but may degrade under strong reducing conditions.
Electrophilic Aromatic Substitution
Halogen and -CF₃ groups direct incoming electrophiles to specific positions:
Substituent effects follow Hammett parameters (σₚ: Cl = +0.23, F = +0.06, CF₃ = +0.54).
Nucleophilic Substitution
The chloro group undergoes displacement under harsh conditions:
Steric hindrance from the trifluoroethyl group slows substitution kinetics compared to non-fluorinated analogues .
Coupling Reactions
Palladium-catalyzed cross-couplings enable C-C/C-N bond formation:
The electron-deficient aromatic ring requires electron-rich coupling partners for effective reactivity .
Alkylation/Acylation
The amine group reacts with electrophiles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | 90% | |
| Methyl iodide | K₂CO₃, DMF | N-Methylated product | 75% | |
| Benzoyl chloride | DCM, RT | N-Benzoylated compound | 82% |
Acylation proceeds faster than alkylation due to the amine's reduced nucleophilicity.
Comparative Reactivity with Structural Analogues
Key differences in reaction outcomes based on substituent positioning:
| Compound | Nitration Position | Suzuki Coupling Yield | N-Acetylation Rate |
|---|---|---|---|
| 4-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | Para to F (C5) | 60% | 90% |
| 5-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | Meta to Cl (C4) | 45% | 85% |
| 2-Fluoro-6-methyl-N-(2,2,2-trifluoroethyl)aniline | Ortho to Me (C3) | 30% | 78% |
The target compound's chlorine at C4 and fluorine at C2 create a unique electronic profile that enhances meta/para selectivity in electrophilic reactions compared to analogues.
Scientific Research Applications
4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The trifluoroethyl group (-CH₂CF₃) is a key structural motif in this compound and its analogues. This group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which impacts reactivity, solubility, and intermolecular interactions. Below is a comparative analysis of substituent effects:
4-Chloro-N-(2,2,2-trifluoroethyl)aniline
- Structure : Lacks the 2-fluoro substituent.
- Molecular Formula : C₈H₇ClF₃N.
- Applications: Intermediate in the synthesis of Quazepam, a sedative-hypnotic drug .
2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline (3-1)
- Structure : Contains a trifluoroethylthio (-S-CH₂CF₃) group instead of the N-trifluoroethylamine.
- Molecular Formula : C₉H₉F₄NS.
- Applications : Demonstrated acaricidal activity against spider mites, with the thioether linkage enhancing lipophilicity .
- Key Difference : The sulfur atom increases molecular weight and may influence redox reactivity.
4-Bromo-N-(2,2,2-trifluoroethyl)aniline
Physicochemical Properties
Fluorine substituents significantly affect physical properties. For example:
Comparative Data Table
Biological Activity
4-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound notable for its unique structural features, including a chloro and fluoro substituent on the aromatic ring and a trifluoroethyl group attached to the nitrogen atom. This compound has garnered attention in pharmacological research due to its potential biological activities, which can be attributed to its ability to interact with specific biological targets. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C8H6ClF4N
- Molecular Weight : 227.58 g/mol
- Structural Features :
- Chloro group enhances lipophilicity.
- Fluoro group increases electron-withdrawing capacity.
- Trifluoroethyl group improves membrane penetration.
The biological activity of 4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is primarily influenced by its structural characteristics:
- Lipophilicity : The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, facilitating interactions with cellular targets.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, making this compound a candidate for pharmacological applications.
Pharmacological Applications
-
Antimicrobial Activity
- Studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of halogen atoms often correlates with increased activity against various pathogens.
- For example, related compounds have demonstrated effectiveness against Candida species, with minimum inhibitory concentrations (MICs) in the low microgram range.
-
Antiparasitic Potential
- Research into fluorinated compounds has revealed promising results against parasites such as Plasmodium falciparum, suggesting that 4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline could also exhibit similar activities.
-
Herbicidal Properties
- The compound's structural features may allow it to function as an herbicide by inhibiting specific plant enzymes or pathways.
Study on Antimicrobial Activity
A study conducted on structurally related compounds demonstrated significant antibacterial activity against Escherichia coli and antifungal activity against various Candida strains. The results indicated that halogenated anilines could serve as potential lead compounds for developing new antimicrobial agents.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | TBD | Antimicrobial |
| 2-Chloro-5-fluoro-N-(2,2,2-trifluoroethyl)aniline | <0.01 | Antifungal |
| Avagacestat | >1.0 | Antiparasitic |
Toxicity Assessment
Toxicological studies indicate that while fluorinated compounds can exhibit enhanced biological activity, they may also pose risks regarding toxicity. Assessments of related compounds have shown low acute toxicity in mammalian models, suggesting a favorable safety profile for further development.
Q & A
Basic: What are the common synthetic routes for preparing 4-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline?
Methodological Answer:
The synthesis typically involves sequential functionalization of an aniline core. A plausible route includes:
Chlorination and Fluorination : Introduce chlorine and fluorine substituents via electrophilic aromatic substitution (EAS) using reagents like Cl2/FeCl3 or Selectfluor® for fluorination under controlled conditions .
N-Trifluoroethylation : React the intermediate aniline with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) in the presence of a base (K2CO3 or NaH) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form the N-substituted product .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purification often requires column chromatography or recrystallization to achieve >95% purity .
Basic: How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to verify substituent positions and integration ratios. For example, the trifluoroethyl group shows a characteristic triplet (δ ~3.8–4.2 ppm) in <sup>1</sup>H NMR and a singlet in <sup>19</sup>F NMR (δ ~-70 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]<sup>+</sup> for C8H6ClF4N: 234.0) and isotopic patterns .
- HPLC-PDA : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
Advanced: What strategies mitigate side reactions during N-trifluoroethylation?
Methodological Answer:
- Base Selection : Use weaker bases (e.g., K2CO3) instead of strong bases (NaH) to minimize dehydrohalogenation of trifluoroethyl halides .
- Solvent Optimization : DMF enhances nucleophilicity of the aniline nitrogen, while DMSO may stabilize intermediates. Avoid protic solvents to prevent hydrolysis .
- Temperature Control : Maintain temperatures <80°C to suppress competing elimination pathways. Real-time monitoring via in situ IR can detect carbonyl byproducts .
Advanced: How does the trifluoroethyl group influence the compound’s electronic properties?
Methodological Answer:
The -CF3 group exerts strong electron-withdrawing effects via inductive withdrawal, which:
- Reduces Basicity : The lone pair on the aniline nitrogen is destabilized, lowering pKa by ~2–3 units compared to non-fluorinated analogs. Titration or computational methods (DFT) quantify this effect .
- Affects Reactivity : Enhanced electrophilicity of the aromatic ring directs subsequent reactions (e.g., nitration) to specific positions. Substituent effects can be modeled using Hammett σ constants .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Pharmaceutical Intermediates : Used in synthesizing bioactive molecules, such as non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz analogs) .
- Agrochemical Development : Serves as a precursor for acaricides, where fluorinated groups enhance lipid membrane penetration (e.g., tested via leaf-spray assays against Tetranychus cinnabarinus) .
Advanced: How can researchers study its potential biological activity?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase for neuroactive compounds) using fluorogenic substrates. IC50 values are determined via dose-response curves .
- Conformational Analysis : Use X-ray crystallography or DFT calculations to analyze how the trifluoroethyl group affects binding to target proteins (e.g., hydrophobic pocket interactions) .
Advanced: What computational tools predict its ADMET properties?
Methodological Answer:
- SwissADME : Predicts solubility (LogP ~2.8), metabolic stability, and CYP450 interactions based on fluorine’s electronegativity .
- Molecular Dynamics (MD) : Simulates membrane permeability using force fields (e.g., CHARMM) to model interactions with lipid bilayers .
Basic: What safety precautions are required during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
